![molecular formula C25H28N6O3S B3004440 8-[({3-[(2-Methylphenyl)thio]pyrazin-2-yl}thio)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1112308-76-5](/img/structure/B3004440.png)
8-[({3-[(2-Methylphenyl)thio]pyrazin-2-yl}thio)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-thia-4-azaspiro[4.5]decane derivatives has been explored in various studies. One approach involved the creation of thiazolopyrimidine and 1,3,4-thiadiazole compounds, which were further modified to thioglycoside derivatives through glycosylation reactions using acetylated glycosyl bromides . Another study reported the synthesis of 8-oxa-2-azaspiro[4.5]decane, which was achieved using commercially available reagents, specifically tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, indicating a potential pathway for the production of biologically active compounds . Additionally, the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane was described, with key steps including the addition of prenyl magnesium bromide to a 4-methoxybenzylimine and an iodine-initiated aminocyclization to form the azaspirocycle .
Molecular Structure Analysis
The molecular structure of 1,4-dioxa-8-azaspiro[4.5]decane has been studied using mass spectrometry, revealing a prominent peak at m/e 87. The study proposed a mechanism for the formation of this fragment and provided evidence through deuterium labeling . In another study, the structure of 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane, a perhydro-1,3-dioxa-6-azocine, was confirmed by IR, 1H and 13C NMR spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
The reactivity of pyridazine-4,5-dicarboxylic anhydride was investigated, showing its ability to undergo a Smiles-type rearrangement with various nitrogen 1,3-binucleophiles to yield 1,3,7,8-tetra-azaspiro[4.5]decane derivatives . This indicates the potential of the core structure to participate in diverse chemical reactions, leading to a variety of heterospiro compounds.
Physical and Chemical Properties Analysis
The nonlinear optical properties of a related compound, 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), were studied, demonstrating the generation of second-harmonic beams in the 380-450 nm wavelength region under collinear type I phase-matching conditions . This highlights the potential application of such compounds in optical materials. The anticancer activity of the synthesized 1-thia-azaspiro[4.5]decane derivatives was also evaluated, with some compounds showing moderate to high inhibition activities against various human carcinoma cell lines .
properties
IUPAC Name |
N-butan-2-yl-3-[1-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3S/c1-4-17(3)26-21(32)13-14-30-23(34)18-10-6-8-12-20(18)31-24(30)28-29-25(31)35-15-22(33)27-19-11-7-5-9-16(19)2/h5-12,17H,4,13-15H2,1-3H3,(H,26,32)(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCCFWGIHLZCGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[({3-[(2-Methylphenyl)thio]pyrazin-2-yl}thio)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.